Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18056779
InChI: InChI=1S/C11H16F2O2/c1-9(2,3)15-8(14)11(12,13)10-4-7(5-10)6-10/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H16F2O2
Molecular Weight: 218.24 g/mol

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate

CAS No.:

Cat. No.: VC18056779

Molecular Formula: C11H16F2O2

Molecular Weight: 218.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate -

Specification

Molecular Formula C11H16F2O2
Molecular Weight 218.24 g/mol
IUPAC Name tert-butyl 2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetate
Standard InChI InChI=1S/C11H16F2O2/c1-9(2,3)15-8(14)11(12,13)10-4-7(5-10)6-10/h7H,4-6H2,1-3H3
Standard InChI Key WGTYSAHATVDZEH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(C12CC(C1)C2)(F)F

Introduction

PropertyValue
Molecular FormulaC11_{11}H14_{14}F2_2O2_2
Molecular Weight228.23 g/mol
Bicyclo[1.1.1]pentane Core3 fused cyclopropane rings
Functional GroupsDifluoroacetate, tert-butyl ester

The tert-butyl ester serves as a sterically hindered protecting group, mitigating premature hydrolysis in biological environments .

Synthetic Methodologies

The synthesis of BCP derivatives typically involves strain-release reactions or carbene insertions. For tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate, two plausible routes emerge:

Difluorocarbene Insertion into Bicyclo[1.1.0]butanes

Ma et al. demonstrated that difluorocarbene (CF2_2) insertion into bicyclo[1.1.0]butanes yields 2,2-difluoro-BCP derivatives . Applying this method:

  • Bicyclo[1.1.0]butane is treated with a difluorocarbene source (e.g., TMSCF3_3/CsF).

  • The resulting 2,2-difluoro-BCP intermediate undergoes esterification with tert-butyl chloroacetate under basic conditions.

This method affords moderate-to-high yields (50–75%) and excellent regioselectivity due to the strain-driven reactivity of the bicyclo[1.1.0]butane precursor .

Late-Stage Esterification

An alternative approach involves synthesizing 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic acid followed by tert-butyl esterification:

  • Hydrolysis of pre-formed ethyl or methyl difluoroacetate derivatives (e.g., ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate) .

  • Acid-catalyzed esterification with tert-butanol.

This route benefits from commercial availability of tert-butyl alcohol but requires careful control of reaction conditions to avoid acid-catalyzed decomposition of the BCP core .

Physicochemical and Spectroscopic Properties

While experimental data for the exact compound remain limited, extrapolations from analogous BCP esters provide insights:

Calculated Properties

PropertyValueMethod/Source
LogP (Partition Coeff.)2.1 ± 0.3XLogP3
Polar Surface Area26.3 ŲChemDraw® Prediction
Rotatable Bonds4Molecular Dynamics

The tert-butyl group increases hydrophobicity (LogP > 2), while the BCP core reduces conformational flexibility, enhancing metabolic stability .

Spectroscopic Signatures

  • 19^{19}F NMR: Two equivalent fluorine atoms resonate at δ −110 to −115 ppm (similar to CF2_2 groups in BCPs) .

  • 1^{1}H NMR: BCP bridgehead protons appear as singlets at δ 2.1–2.5 ppm, while tert-butyl protons resonate at δ 1.2–1.4 ppm .

Applications in Medicinal Chemistry

BCP derivatives are prized as bioisosteres for tert-butyl, phenyl, and alkynyl groups. The difluoroacetate moiety in this compound offers distinct advantages:

Bioisosteric Replacement

  • Improved Solubility: The BCP core’s three-dimensional structure disrupts crystallinity, enhancing aqueous solubility compared to flat aromatic rings .

  • Metabolic Stability: Fluorine atoms resist oxidative metabolism, extending half-life in vivo .

Case Studies

  • Protease Inhibitors: BCP analogues replaced tert-butyl groups in HIV-1 protease inhibitors, reducing cytotoxicity while maintaining potency .

  • Kinase Modulators: Difluoro-BCP esters improved selectivity in kinase inhibitors by mimicking hydrophobic pockets .

Recent Advances and Future Directions

Recent studies highlight the versatility of BCP difluoroacetates:

  • Photocycloadditions: Roman Kleinmans et al. utilized BCP derivatives in [2π + 2σ] cycloadditions for complex heterocycles, suggesting applications in materials science .

  • Catalytic Functionalization: Jian Zhang’s work on In(OTf)3_3-catalyzed cyclizations of BCPs underscores potential for diversifying ester-linked BCP scaffolds .

Future research should prioritize:

  • Scalable Synthesis: Optimizing difluorocarbene insertion for industrial-scale production.

  • Biological Profiling: Systematic ADMET studies to validate therapeutic potential.

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